Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate is a chemical compound with the molecular formula C10H6Cl2O2 and a molecular weight of 229.06 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes a dichlorophenyl group attached to a propynoate moiety .
Vorbereitungsmethoden
The synthesis of Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate typically involves the reaction of 2,3-dichlorobenzaldehyde with propargyl alcohol in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards .
Analyse Chemischer Reaktionen
Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors . The dichlorophenyl group plays a crucial role in binding to these targets, while the propynoate moiety facilitates the compound’s reactivity . These interactions can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate can be compared with similar compounds such as:
Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring.
Methyl 3-(3,4-dichlorophenyl)prop-2-ynoate: Another similar compound with chlorine atoms at the 3 and 4 positions.
Methyl 3-(3-methylphenyl)prop-2-enoate: This compound has a methyl group instead of chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C10H6Cl2O2 |
---|---|
Molekulargewicht |
229.06 g/mol |
IUPAC-Name |
methyl 3-(2,3-dichlorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H6Cl2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-4H,1H3 |
InChI-Schlüssel |
APPZJNPKHOHTTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C#CC1=C(C(=CC=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.